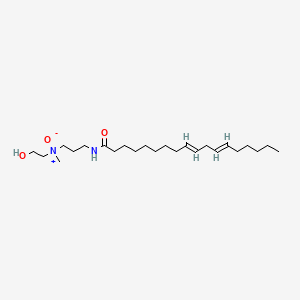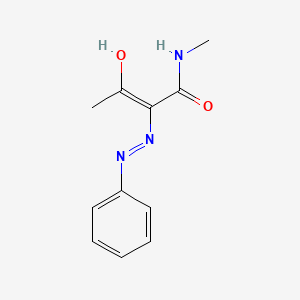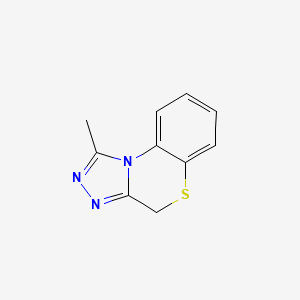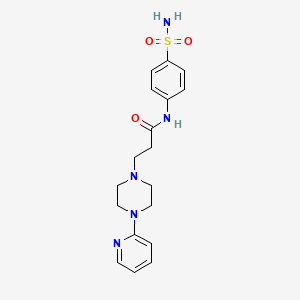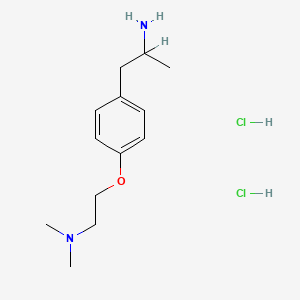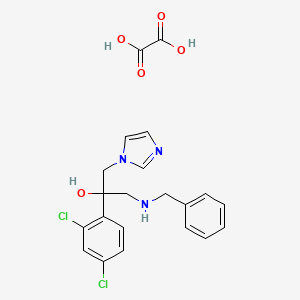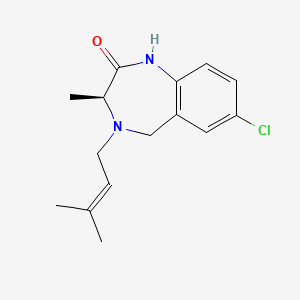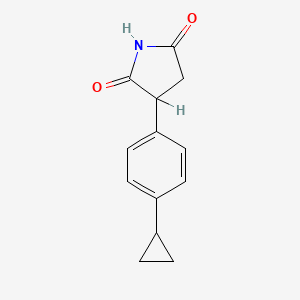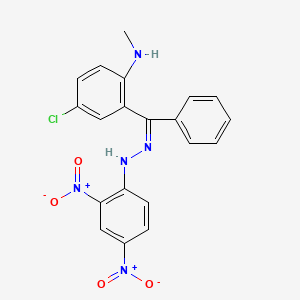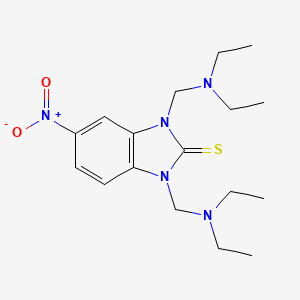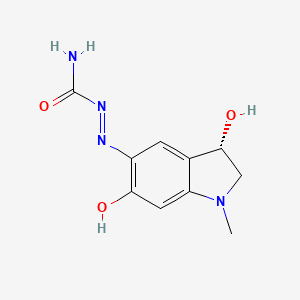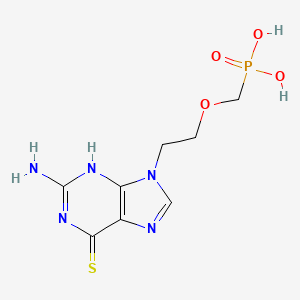
Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a phosphonic acid group. The presence of the thioxo group in the purine ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- typically involves the reaction of a purine derivative with a phosphonic acid precursor. One common method includes the use of 2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethanol as a starting material, which is then reacted with a phosphonic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the thioxo group.
Substitution: The amino group in the purine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the purine ring .
Scientific Research Applications
Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The presence of the thioxo group in the purine ring plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)ethoxy)methyl)-: Similar structure but with an oxo group instead of a thioxo group.
Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-methyl-9H-purin-9-yl)ethoxy)methyl)-: Contains a methyl group in the purine ring.
Uniqueness
Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
201403-55-6 |
|---|---|
Molecular Formula |
C8H12N5O4PS |
Molecular Weight |
305.25 g/mol |
IUPAC Name |
2-(2-amino-6-sulfanylidene-3H-purin-9-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C8H12N5O4PS/c9-8-11-6-5(7(19)12-8)10-3-13(6)1-2-17-4-18(14,15)16/h3H,1-2,4H2,(H2,14,15,16)(H3,9,11,12,19) |
InChI Key |
DUAQCQILKRJEKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCOCP(=O)(O)O)NC(=NC2=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



